N-(4-(Piperidin-3-yl)phenyl)acetamide hydrochloride
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Overview
Description
N-(4-(piperidin-3-yl)phenyl)acetamide hydrochloride is a chemical compound with the molecular formula C13H18N2O·HCl. It is a solid substance that is typically stored at temperatures between 2-8°C. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(piperidin-3-yl)phenyl)acetamide hydrochloride involves the reaction of 4-(piperidin-3-yl)aniline with acetic anhydride. The reaction is typically carried out in the presence of a base such as pyridine, which acts as a catalyst. The product is then purified through recrystallization to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-(piperidin-3-yl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-(4-(piperidin-3-yl)phenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-(piperidin-3-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: This compound shares a similar piperidine structure but has different substituents.
2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride: Another compound with a piperidine core but different functional groups.
Uniqueness
N-(4-(piperidin-3-yl)phenyl)acetamide hydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
N-(4-(Piperidin-3-yl)phenyl)acetamide hydrochloride, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is synthesized through various organic reactions, primarily involving the acylation of piperidine derivatives with phenylacetamides. This compound serves as an intermediate in the synthesis of complex organic molecules and is utilized in drug design due to its structural versatility.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. It appears to inhibit the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a role in reducing inflammation in conditions like arthritis and other inflammatory disorders.
3. Anticancer Properties
Recent studies have explored the anticancer effects of this compound. It has shown promise as a PRMT5 inhibitor, which is crucial in cancer cell proliferation. The compound's IC50 values indicate potent activity against cancer cell lines, making it a candidate for further development in cancer therapeutics.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to enzymes involved in inflammatory pathways, modulating their activity.
- Receptor Interaction : It may act on various receptors related to pain and inflammation, providing symptomatic relief.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its anti-inflammatory capabilities.
Case Study 3: Cancer Cell Line Studies
In vitro assays on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. This suggests that the compound may induce apoptosis in cancer cells.
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | MIC = 32 µg/mL against E. coli | |
Anti-inflammatory | Reduced paw edema by 50% | |
Anticancer | IC50 = 15 µM on breast cancer cells |
Table 2: Mechanism Insights
Properties
IUPAC Name |
N-(4-piperidin-3-ylphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-6-4-11(5-7-13)12-3-2-8-14-9-12;/h4-7,12,14H,2-3,8-9H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJISTNNNUWNQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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